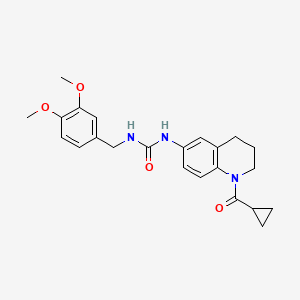
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is a synthesized compound that has attracted significant interest in various fields of research, including chemistry, biology, and medicine. This compound is notable for its unique structure, which combines a tetrahydroquinoline core with a cyclopropanecarbonyl group and a dimethoxybenzyl urea moiety, offering potential for diverse biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:
Formation of the tetrahydroquinoline core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the cyclopropanecarbonyl group: The tetrahydroquinoline intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to introduce the cyclopropanecarbonyl group.
Formation of the urea linkage: Finally, the cyclopropanecarbonyl-tetrahydroquinoline intermediate is treated with 3,4-dimethoxybenzyl isocyanate to form the desired urea linkage, yielding the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to ensure high yields and purity. This could include:
Utilizing advanced catalytic systems.
Employing continuous flow chemistry techniques.
Incorporating green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.
Reduction: Reduction reactions could be used to modify the cyclopropanecarbonyl group or reduce double bonds within the structure.
Substitution: Substitution reactions might occur at different positions on the benzyl ring or the quinoline core, depending on the reagents and conditions used.
Oxidizing agents: Examples include hydrogen peroxide, potassium permanganate, or chromic acid.
Reducing agents: Typical reducing agents might include sodium borohydride or lithium aluminum hydride.
Substituting reagents: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include:
Oxidized derivatives with modified functional groups.
Reduced derivatives with simpler structures.
Substituted products with varied functional groups attached to the core structure.
科学研究应用
Chemistry: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is used in synthetic chemistry as a building block for the creation of more complex molecules. Its unique structure offers opportunities for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is investigated for its potential bioactivity. Its structural components suggest that it might interact with various biological targets, making it a candidate for studies in enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The medical applications of this compound are a subject of ongoing research. Its potential therapeutic effects are being explored in areas such as anti-inflammatory activity, anticancer properties, and neuroprotective effects. The combination of different functional groups in its structure suggests it could have multi-faceted bioactivity.
Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is likely related to its interaction with specific molecular targets. It may:
Bind to enzyme active sites: and inhibit their activity.
Interact with receptors: to modulate signal transduction pathways.
Affect cellular pathways: related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds: Compounds structurally similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea include:
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxybenzyl)urea: Differing in the substitution pattern on the benzyl ring.
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl urea: Lacking the dimethoxybenzyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique bioactivity and chemical properties. The presence of the cyclopropanecarbonyl group, tetrahydroquinoline core, and dimethoxybenzyl urea linkage creates a compound with distinct properties compared to other similar structures.
Conclusion
This compound is a compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable subject for continued scientific exploration. Whether in synthetic chemistry, biological studies, medical research, or industrial applications, this compound's versatility and uniqueness make it an intriguing target for future studies.
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-20-10-5-15(12-21(20)30-2)14-24-23(28)25-18-8-9-19-17(13-18)4-3-11-26(19)22(27)16-6-7-16/h5,8-10,12-13,16H,3-4,6-7,11,14H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHKKLOIHMZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2620835.png)
![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
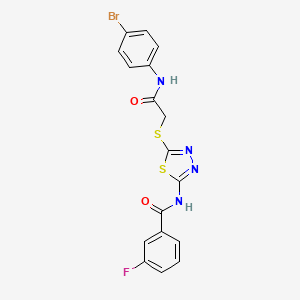
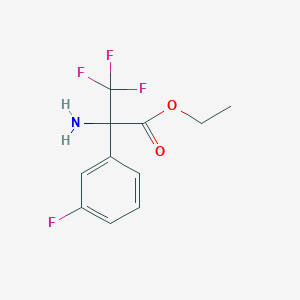
![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)
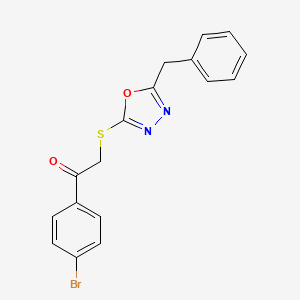
![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)
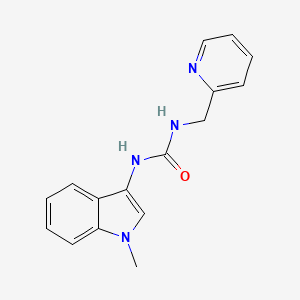

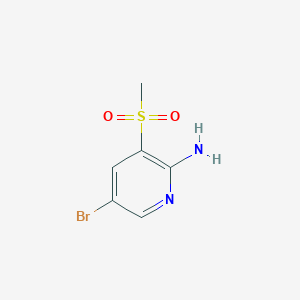
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2620854.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

